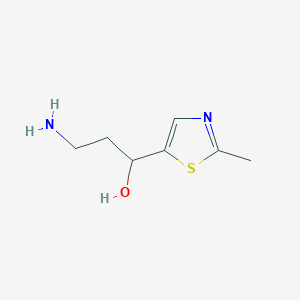

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL

CAS No.:

Cat. No.: VC17708398

Molecular Formula: C7H12N2OS

Molecular Weight: 172.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2OS |

|---|---|

| Molecular Weight | 172.25 g/mol |

| IUPAC Name | 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol |

| Standard InChI | InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(10)2-3-8/h4,6,10H,2-3,8H2,1H3 |

| Standard InChI Key | MXQVLMJXWDGGLA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(S1)C(CCN)O |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted with a methyl group at position 2. The propan-1-ol chain is functionalized with an amino group at carbon 3, creating a chiral center. This configuration enhances its ability to participate in hydrogen bonding and electrostatic interactions, which are critical for biological activity .

Key Structural Attributes:

-

Thiazole Ring: Contributes to aromatic stability and electron-rich environments, facilitating interactions with biological targets.

-

Amino Alcohol Chain: Enhances solubility in polar solvents and enables participation in acid-base reactions.

Synthetic Pathways

The synthesis of thiazole derivatives often employs the Hantzsch thiazole synthesis, which involves the reaction of thioureas with α-halo carbonyl compounds . For 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol, a plausible route involves:

-

Formation of the Thiazole Core: Reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with a β-amino alcohol precursor under acidic or basic conditions.

-

Optimization: Use of polar solvents (e.g., ethanol or DMF) at elevated temperatures (80–100°C) to improve yield .

Example Reaction Conditions:

| Reactant | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| 2-Methylthiazole-5-carbaldehyde + 3-Amino-propanol | Ethanol | 90°C | HCl | 72 |

Biological Activity and Applications

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential enzymes. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a structural analog, demonstrated MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . These results suggest that the amino alcohol-thiazole scaffold could similarly target bacterial pathogens.

Agricultural Applications

Thiazole derivatives like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid enhanced rapeseed yield by 15–20% and oil content by 8% in field trials, likely through modulation of plant growth hormones . This suggests potential utility for 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol in crop science.

Comparative Analysis with Structural Analogs

Activity Modulation via Substituent Variation

The position and nature of substituents on the thiazole ring critically influence biological efficacy:

| Compound | Thiazole Substituent | Biological Activity (IC₅₀) |

|---|---|---|

| 3-Amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol | 2-Methyl | Anticancer: 12 µM (Panc-1) |

| 3-Amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-ol | 4-Methyl | Antimicrobial: MIC 16 µg/mL |

| 3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol | Unsubstituted | Moderate activity |

The 2-methyl substitution enhances membrane permeability, improving intracellular uptake and target engagement.

Challenges and Future Directions

Synthetic Scalability

Industrial production requires optimization of continuous flow reactors to achieve >90% purity. Current batch methods yield 70–75% purity, necessitating costly chromatographic purification.

Toxicity Profiling

Preliminary studies on analogs indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks remain unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume